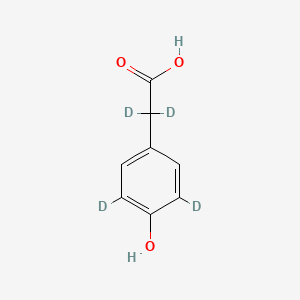

4-Hydroxyphenylacetic acid-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H8O3 |

|---|---|

分子量 |

156.17 g/mol |

IUPAC 名称 |

2,2-dideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2 |

InChI 键 |

XQXPVVBIMDBYFF-LXQDYUSJSA-N |

手性 SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C([2H])([2H])C(=O)O |

规范 SMILES |

C1=CC(=CC=C1CC(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyphenylacetic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4-Hydroxyphenylacetic acid-d4. The information is intended to support research, development, and quality control activities involving this isotopically labeled compound. While specific experimental data for the deuterated form is limited in publicly available literature, the properties are expected to be very similar to its non-deuterated counterpart, 4-Hydroxyphenylacetic acid. The data presented for the non-deuterated form is extensive and provides a strong basis for handling, storage, and experimental design.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 4-Hydroxyphenylacetic acid, a phenolic compound that is a metabolite of the amino acids tyrosine and phenylalanine.[1] The deuterium labeling makes it a valuable tool as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, and LC-MS.[2]

The general properties of 4-Hydroxyphenylacetic acid are summarized in the table below. The molecular weight has been adjusted for the d4 isotope.

| Property | Value | References |

| Chemical Name | 2-(4-Hydroxyphenyl-2,3,5,6-d4)acetic acid | N/A |

| Synonyms | p-Hydroxyphenylacetic acid-d4, 4-HPAA-d4 | [2][3] |

| Molecular Formula | C₈H₄D₄O₃ | [4] |

| Molecular Weight | 156.19 g/mol | [4][5] |

| Appearance | White to cream or light tan crystalline powder | [6][7] |

| Melting Point | 148-151 °C | [7] |

| Boiling Point | ~347 °C (estimated) | [6] |

| pKa | 4.50 ± 0.10 (Predicted) | [7] |

Solubility

The solubility of 4-Hydroxyphenylacetic acid has been determined in various solvents. The deuterated form is expected to have very similar solubility characteristics.

| Solvent | Solubility | References |

| Cold Water | Insoluble / Slightly soluble | [7] |

| Hot Water | Soluble | [7] |

| Dimethyl sulfoxide (DMSO) | Soluble | [7] |

| Methanol | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Ether | Soluble | [7] |

| Ethyl acetate | Soluble | [7] |

| Dimethylformamide (DMF) | ~1 mg/mL | [3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Stability:

-

The compound is stable at room temperature in closed containers under normal storage and handling conditions.[8]

-

Aqueous solutions are not recommended to be stored for more than one day.[3]

-

It is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[8]

-

Exposure to direct sunlight should be avoided.[8]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.

Recommended Storage:

-

For long-term stability (≥4 years), storage at -20°C is recommended.[3]

-

For general short-term storage, keep in a dry, cool, and well-ventilated place.[4]

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Class A volumetric flasks

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Test solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol)

-

pH indicator strips

Procedure:

-

Initial Screening in Water:

-

Weigh approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of water in small portions, vortexing vigorously after each addition.

-

Observe for dissolution. If the compound dissolves, test the pH of the solution with an indicator strip to determine if it is acidic or basic.

-

-

Solubility in Aqueous Base (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.

-

If it dissolves, the compound is an organic acid.

-

To differentiate between a strong and weak acid, repeat the test with 5% NaHCO₃ solution. Solubility in NaHCO₃ suggests a strong acid, while insolubility suggests a weak acid (like a phenol).

-

-

Solubility in Aqueous Acid (for water-insoluble compounds):

-

If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% HCl. Solubility indicates an organic base.

-

-

Quantitative Solubility Determination (e.g., in PBS):

-

Prepare a series of concentrations of the compound in the desired solvent (e.g., 1, 5, 10, 15 mg/mL in PBS).

-

Vortex each solution for 2 minutes.

-

If not fully dissolved, sonicate in a water bath for up to 5 minutes.

-

If still not dissolved, the solution can be gently warmed to 37°C for up to 60 minutes.[9]

-

Visually inspect for any undissolved particles against a dark background. The highest concentration that is completely clear is the approximate solubility.

-

Protocol for a Stability-Indicating HPLC Method

This protocol describes a typical approach for developing a stability-indicating HPLC method for this compound. The goal is to separate the intact compound from any potential degradation products.

1. Forced Degradation Study:

-

Acid Hydrolysis: Reflux a solution of the compound in 0.1N HCl at 60°C for 30 minutes.[10]

-

Base Hydrolysis: Reflux a solution of the compound in 0.1N NaOH at 60°C for 30 minutes.[10]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[10]

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).

2. HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to separate all degradation products.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program (Example):

-

Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV detector with photodiode array (PDA) to monitor at multiple wavelengths (e.g., 220 nm and 275 nm) and to check for peak purity.

-

Injection Volume: 10 µL

3. Method Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11] Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Visualizations

The following diagrams illustrate key pathways and workflows related to 4-Hydroxyphenylacetic acid.

Caption: Metabolic biosynthesis pathway of 4-Hydroxyphenylacetic acid.

Caption: Experimental workflow for a forced degradation stability study.

Caption: Logical workflow for solubility classification of an organic compound.

References

- 1. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]

- 6. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 8. labogens.com [labogens.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyphenylacetic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), a deuterated analogue of the biologically significant molecule 4-Hydroxyphenylacetic acid. The incorporation of deuterium isotopes into molecules is a critical tool in drug discovery and development, offering advantages in studying pharmacokinetics, metabolism, and as internal standards in analytical studies. This document outlines a detailed synthetic protocol, purification methods, and analytical characterization of 4-HPAA-d4.

Synthesis of this compound

The synthesis of this compound can be achieved through hydrogen-deuterium (H-D) exchange on the aromatic ring of the parent compound. The phenolic hydroxyl group and the carboxylic acid group direct the exchange to the ortho and para positions relative to the hydroxyl group. The methylene protons are not expected to exchange under these conditions. A plausible synthetic route involves the use of a noble metal catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O).

Proposed Synthetic Pathway

The proposed synthesis involves the direct H-D exchange on 4-Hydroxyphenylacetic acid using a rhodium catalyst in D₂O. The four exchangeable protons are on the aromatic ring.

Caption: Proposed synthesis of this compound via catalytic H-D exchange.

Experimental Protocol

This protocol is adapted from general methods for the deuteration of aromatic carboxylic acids.

Materials:

-

4-Hydroxyphenylacetic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

--INVALID-LINK--₂ (or a similar Rh(III) catalyst)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, 1M in H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a sealed reaction vessel, add 4-Hydroxyphenylacetic acid (1.0 eq), --INVALID-LINK--₂ (0.02 eq), and sodium carbonate (0.2 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add deuterium oxide (D₂O) to the vessel to dissolve the reactants.

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product with dichloromethane (3 x volume of D₂O).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

Table 1: Summary of Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Hydroxyphenylacetic acid |

| Deuterium Source | Deuterium oxide (D₂O) |

| Catalyst | --INVALID-LINK--₂ |

| Catalyst Loading | 2 mol% |

| Base | Sodium Carbonate (Na₂CO₃) |

| Temperature | 100 °C |

| Reaction Time | 24-48 hours |

| Expected Yield | 80-95% (based on similar reactions) |

| Isotopic Purity | >95% |

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, catalyst residues, and by-products. High-performance liquid chromatography (HPLC) is a suitable method for achieving high purity.

Purification Workflow

The general workflow for the purification of 4-HPAA-d4 is outlined below.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized.

-

Flow Rate: 15-20 mL/min

-

Detection: UV at 275 nm

-

Injection Volume: Dependent on concentration and column capacity.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Inject the filtered solution onto the HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

-

Lyophilize the final product to remove any residual water.

Table 2: HPLC Purification Parameters

| Parameter | Specification |

| Column Type | C18 Reverse-Phase |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Detection Wavelength | 275 nm |

| Purity Target | >98% |

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. ¹³C NMR will show the carbon signals, and the signals for deuterated carbons will be triplets due to C-D coupling.

Expected ¹H NMR (in DMSO-d₆):

-

The characteristic aromatic proton signals of 4-Hydroxyphenylacetic acid (typically around 6.7 and 7.1 ppm) should be absent or significantly diminished.

-

The singlet for the methylene protons (around 3.4 ppm) should remain.

-

The broad singlets for the hydroxyl and carboxylic acid protons will be present but may exchange with deuterium from the solvent.

Expected ¹³C NMR (in DMSO-d₆):

-

The signals for the aromatic carbons attached to deuterium will appear as triplets with reduced intensity due to C-D coupling and nuclear Overhauser effect changes.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the incorporation of four deuterium atoms.

Expected Mass Spectrum (Negative Ion ESI):

-

4-Hydroxyphenylacetic acid (non-deuterated): [M-H]⁻ at m/z 151.04

-

This compound: [M-H]⁻ at m/z 155.07

Table 3: Analytical Data Summary

| Technique | Expected Result for 4-HPAA-d4 |

| ¹H NMR | Absence of aromatic proton signals |

| ¹³C NMR | Triplet signals for deuterated aromatic carbons |

| MS (ESI-) | [M-H]⁻ at m/z 155.07 |

This comprehensive guide provides a robust framework for the synthesis, purification, and characterization of this compound. Researchers should note that the provided protocols are adaptable and may require optimization based on available instrumentation and specific research needs. Careful execution of these procedures will yield high-purity deuterated material suitable for a wide range of applications in drug development and scientific research.

4-Hydroxyphenylacetic acid-d4 certificate of analysis

An In-depth Technical Guide to 4-Hydroxyphenylacetic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated form of 4-Hydroxyphenylacetic acid (4-HPAA). 4-HPAA is a significant metabolite derived from the amino acid tyrosine and dietary polyphenols, playing a role as a biomarker for various gastrointestinal conditions and in protein metabolism.[1] Its deuterated counterpart, this compound, serves as a crucial internal standard for quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the non-deuterated 4-Hydroxyphenylacetic acid. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Synonyms | p-Hydroxyphenyl acetic acid, 4-HPAA, p-HPAA | [3][4][5] |

| CAS Number | 156-38-7 | [3][4] |

| Molecular Formula | C₈H₈O₃ | [4][5] |

| Molecular Weight | 152.15 g/mol | [3][4][5] |

| Appearance | White to light beige crystalline powder | [4][6] |

| Melting Point | 148-153 °C | [3][4] |

| Purity | ≥97.5% (GC), ≥98% (Titration), ≥99% (Titration) | [3][4][5] |

| Solubility | Soluble in dimethyl formamide (~1 mg/ml), PBS (pH 7.2) (~10 mg/ml) | [5] |

| Storage | Store at -20°C or 0-8°C | [4][5] |

Analytical Applications and Data

This compound is primarily utilized as an internal standard in bioanalytical method development and validation. Its use allows for accurate quantification of endogenous 4-HPAA in complex biological matrices by correcting for variations in sample preparation and instrument response.

| Analytical Technique | Application | Internal Standard | Reference |

| UPLC-MS/MS | Quantification of 4-HPAA and other metabolites in human serum. | This compound | [7] |

| GC-MS | Analysis of urine organic acids to identify metabolic disorders and bacterial overgrowth. | This compound | [1] |

| NMR | Quantitative analysis of metabolites. | This compound | [2] |

Experimental Protocols

Sample Preparation for UPLC-MS/MS Analysis of 4-HPAA in Human Serum

This protocol is adapted from a validated method for the analysis of aromatic amino acid metabolites.[7]

-

Protein Precipitation: To 100 µL of human serum, add 400 µL of ice-cold methanol containing the internal standard, this compound.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of water and acetonitrile with formic acid) for UPLC-MS/MS analysis.

Preparation of 4-HPAA Stock and Working Solutions for in vivo Studies

The following protocols are suggested for preparing 4-HPAA solutions for animal studies.[8]

-

DMSO/PEG300/Tween-80/Saline:

-

Prepare a 25 mg/mL stock solution of 4-HPAA in DMSO.

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix well.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

-

DMSO/Corn oil:

-

Prepare a 25 mg/mL stock solution of 4-HPAA in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix until a clear solution is obtained.

-

Biological Pathways and Mechanisms

4-Hydroxyphenylacetic acid is involved in several key metabolic and signaling pathways.

Tyrosine Metabolism

4-HPAA is a downstream metabolite of the amino acid tyrosine. This pathway is significant in both human metabolism and the metabolic activities of the gut microbiota.[1][9]

References

- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Hydroxyphenylacetic acid analytical standard 156-38-7 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to 4-Hydroxyphenylacetic Acid-d4 Purity and Labeling

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for data integrity and experimental success. This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), a deuterated analog of a significant metabolite. This document outlines the critical quality attributes of 4-HPAA-d4, details the experimental protocols for their determination, and highlights its application in various research fields.

Understanding Isotopic Purity and Labeling Efficiency

In the context of deuterated compounds like 4-HPAA-d4, two parameters are of critical importance: isotopic purity and labeling efficiency. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Labeling efficiency, a closely related term, quantifies the extent to which the intended atoms have been replaced by their isotopic counterparts. High isotopic purity is crucial for applications such as internal standards in mass spectrometry, where the presence of unlabeled or partially labeled species can interfere with accurate quantification.

Quantitative Data Summary

The isotopic purity and related data for a typical batch of this compound are summarized in the tables below. It is important to note that these values can vary between different synthetic batches and suppliers. Researchers should always refer to the certificate of analysis for the specific lot they are using.

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (d4) | ≥99 atom % D |

| Deuterium Incorporation | 4 Deuterium Atoms |

| Species | Relative Abundance (%) |

| d4 (fully labeled) | >99 |

| d3 (partially labeled) | <1 |

| d2 (partially labeled) | <0.1 |

| d1 (partially labeled) | <0.1 |

| d0 (unlabeled) | <0.1 |

Experimental Protocols for Determination of Isotopic Purity

The determination of isotopic purity and the distribution of isotopologues are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[2]

Protocol for Isotopic Purity Determination by LC-HRMS:

-

Sample Preparation: A stock solution of 4-HPAA-d4 is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation with a gradient elution profile of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in full-scan mode in the negative ion mode to detect the deprotonated molecular ions. The high resolution of the instrument allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3, and d4).

-

Data Analysis: The isotopic distribution is determined by integrating the peak areas of the extracted ion chromatograms for each isotopologue. The isotopic purity is then calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuterium incorporation.

Protocol for Deuterium Labeling Confirmation by ¹H and ²H NMR:

-

Sample Preparation: A sufficient amount of 4-HPAA-d4 (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) for ¹H NMR or a non-deuterated solvent (e.g., DMSO-h6) for ²H NMR.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired to confirm the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming the presence and chemical environment of the deuterium atoms.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the analysis of this compound.

Caption: Workflow for determining the isotopic purity of 4-HPAA-d4.

Synthesis and Labeling Strategy

The synthesis of this compound typically involves the deuteration of a suitable precursor. One common method is the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-Hydroxyphenylacetic acid in heavy water (D₂O) at elevated temperatures. The purification of the final product is crucial to remove any unlabeled or partially labeled species and is often achieved by recrystallization or preparative chromatography.

Caption: Conceptual overview of the synthesis and purification of 4-HPAA-d4.

Applications in Research and Drug Development

This compound serves as a valuable tool in various scientific disciplines.

-

Internal Standard: Its primary application is as an internal standard in quantitative mass spectrometry-based assays for the analysis of its unlabeled counterpart in biological matrices such as plasma, urine, and tissue homogenates.[3] The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[4]

-

Metabolic Studies: In metabolic research, 4-HPAA-d4 can be used as a tracer to investigate the metabolic fate of 4-Hydroxyphenylacetic acid in vivo and in vitro.

-

Pharmacokinetic Studies: The use of deuterated compounds can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium effect."[2] While 4-HPAA is a metabolite, studying its deuterated form can provide insights into metabolic pathways and enzyme kinetics.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Role of 4-Hydroxyphenylacetic Acid-d4 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of 4-Hydroxyphenylacetic acid-d4 (HPAA-d4) as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will cover the core principles of internal standardization, detailed experimental protocols, and present quantitative data to support its efficacy.

Core Mechanism of this compound as an Internal Standard

In quantitative bioanalysis, achieving high accuracy and precision is paramount. Stable isotope-labeled internal standards are considered the gold standard for this purpose. This compound (HPAA-d4) is the deuterium-labeled counterpart of the endogenous metabolite 4-Hydroxyphenylacetic acid (HPAA).

The fundamental principle behind using HPAA-d4 as an internal standard lies in its chemical and physical similarity to the analyte of interest, HPAA.[1] Because of their near-identical chemical structures, HPAA and HPAA-d4 exhibit virtually the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This includes co-elution from the liquid chromatography column and similar responses to matrix effects and ionization suppression or enhancement.[2]

However, the key difference is the mass of the molecules due to the replacement of four hydrogen atoms with deuterium atoms in HPAA-d4. This mass difference allows the mass spectrometer to distinguish between the analyte (HPAA) and the internal standard (HPAA-d4). By adding a known concentration of HPAA-d4 to each sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[2] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results.[2]

Figure 1: Experimental workflow for using an internal standard.

Experimental Protocol: Quantification of 4-Hydroxyphenylacetic Acid in Human Serum

The following protocol is adapted from a validated method for the analysis of 4-Hydroxyphenylacetic acid in human serum and illustrates the application of a deuterated internal standard like HPAA-d4.[3]

Materials and Reagents

-

4-Hydroxyphenylacetic acid (HPAA) analytical standard

-

This compound (HPAA-d4) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human serum (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of HPAA and HPAA-d4 by dissolving the appropriate amount of each standard in methanol.

-

Working Standard Solutions: Serially dilute the HPAA stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the HPAA-d4 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 5 µmol/L.

Sample Preparation (Protein Precipitation)

-

To 100 µL of serum, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the HPAA-d4 internal standard working solution (5 µmol/L).[3]

-

Vortex the sample for 10 seconds.

-

Add 400 µL of chilled methanol to precipitate the proteins.[3]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the samples at 2750 x g for 15 minutes at 4°C.[3]

-

Transfer 200 µL of the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[3]

Figure 2: Sample preparation workflow using protein precipitation.

UPLC-MS/MS Conditions

The following conditions are based on the successful separation and detection of HPAA.[3]

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).[3]

-

Mobile Phase A: 0.2% Acetic acid in water.[3]

-

Mobile Phase B: 0.2% Acetic acid in acetonitrile.[3]

-

Gradient Elution:

-

0-4.00 min: 5% B

-

4.00-8.50 min: 5-35% B

-

8.50-8.55 min: 35-100% B

-

8.55-9.50 min: 100% B

-

9.50-9.55 min: 100-5% B

-

9.55-10.00 min: 5% B[3]

-

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 2 µL.[3]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

-

Ionization Mode: Negative Ion Mode.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Hydroxyphenylacetic acid (HPAA) | 151.0 | 107.0 |

| This compound (HPAA-d4) | 155.0 | 111.0 |

| Note: The MRM transition for HPAA is from Sobolev et al. (2023).[3] The precursor ion for HPAA-d4 is predicted based on the addition of four deuterium atoms. The product ion for HPAA-d4 is predicted based on the neutral loss of CO2 from the precursor ion, analogous to the fragmentation of HPAA. |

Data Presentation

The following tables summarize the expected performance characteristics of a validated method for 4-HPAA using a deuterated internal standard, based on data from Sobolev et al. (2023).[3]

Table 1: Linearity and Range

| Analyte | Calibration Range (µmol/L) | Correlation Coefficient (r²) |

| 4-Hydroxyphenylacetic acid | 2.5 - 250 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 4-HPAA | Low | < 15 | < 15 | 85 - 115 |

| Medium | < 15 | < 15 | 85 - 115 | |

| High | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| 4-Hydroxyphenylacetic acid | ~100 | Not significant |

Mandatory Visualizations

Figure 3: Chemical structures of HPAA and HPAA-d4.

Figure 4: Principle of internal standardization for accurate quantification.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, 4-Hydroxyphenylacetic acid. Its use in conjunction with LC-MS/MS provides a robust and reliable method to correct for variations inherent in bioanalytical workflows, thereby ensuring high-quality data for research, clinical, and drug development applications. The experimental protocol and performance data presented in this guide demonstrate the effectiveness of this approach.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Precision: A Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has emerged as a gold-standard analytical technique. However, the inherent variability of sample matrices and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterium-labeled standards, have become the cornerstone of robust and accurate bioanalytical methods.

This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and critical considerations surrounding the use of deuterium-labeled standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively implement these powerful tools in their analytical workflows.

Core Principles of Deuterium-Labeled Internal Standards

An ideal internal standard (IS) should be a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for creating SIL internal standards.[2] By replacing one or more hydrogen atoms in the analyte molecule with deuterium, a "heavy" version of the analyte is created that serves as an excellent internal standard.[3]

The primary advantage of using a deuterium-labeled internal standard is that it co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.[4] This co-elution is crucial because it means both the analyte and the internal standard are subjected to the same matrix effects—signal suppression or enhancement caused by other components in the sample.[5] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1]

Key Characteristics of an Ideal Deuterium-Labeled Internal Standard:

-

Chemical and Physical Similarity: The labeled standard should have nearly identical properties to the analyte to ensure similar behavior during sample preparation, chromatography, and ionization.[6]

-

Mass Difference: The mass difference between the analyte and the internal standard should be sufficient (typically ≥3 Da) to prevent isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.[5]

-

Isotopic Stability: The deuterium labels should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[7] Placing labels on heteroatoms like oxygen or nitrogen, or at acidic carbon positions, should be avoided.[8][9]

-

High Isotopic Purity: The internal standard should have a very low percentage of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.[10]

Quantitative Data: The Isotope Effect on Chromatography

While deuterium-labeled standards are designed to co-elute with their unlabeled counterparts, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, known as the chromatographic isotope effect.[11][12] This effect is generally small but can be significant in high-resolution chromatography. Typically, deuterated compounds elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[13] The magnitude of this shift is influenced by the number and position of the deuterium atoms, as well as the chromatographic conditions.

| Analyte/Internal Standard Pair | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |

| Dimethyl-labeled peptides (light vs. heavy) | nUHPLC-ESI-MS/MS | ~3 seconds | [13] |

| Dimethyl-labeled peptides (light vs. heavy) | Capillary Zone Electrophoresis (CZE) | ~0.1 seconds | [13] |

| Olanzapine vs. Olanzapine-d3 | Normal-Phase LC-MS/MS | Not specified, but separation observed | [14] |

| Des-methyl olanzapine vs. Des-methyl olanzapine-d8 | Normal-Phase LC-MS/MS | Not specified, but separation observed | [14] |

| Carvedilol vs. Carvedilol-d5 | Reversed-Phase LC-MS/MS | Slight difference leading to differential matrix effects | [9] |

| N-(3-oxododecanoyl)-L-homoserine lactone vs. deuterated analog | Reversed-Phase LC-MS/MS | Slight difference in retention times | [6] |

| Fluconazole vs. deuterated analog | Reversed-Phase LC-MS/MS | Slight difference in retention times | [6] |

Experimental Protocols

The successful implementation of deuterium-labeled standards in quantitative mass spectrometry relies on well-defined and validated experimental protocols. Below are detailed methodologies for a typical bioanalytical workflow.

Protocol 1: General Quantitative Analysis using Stable Isotope Dilution LC-MS/MS

1. Preparation of Stock Solutions and Calibration Standards:

- Prepare a stock solution of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Prepare a working solution of the internal standard by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

- Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine). The concentration range should encompass the expected concentrations in the unknown samples.

2. Sample Preparation:

- Thaw unknown samples, quality control (QC) samples, and calibration standards.

- To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL). This step should be done as early as possible in the sample preparation process to account for variability in subsequent steps.[1]

- Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile).

- Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean tube or a 96-well plate.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).

3. LC-MS/MS Analysis:

- Set up the LC-MS/MS system with an appropriate chromatographic column and mobile phase gradient to achieve good separation of the analyte from other matrix components.

- Optimize the mass spectrometer parameters for the analyte and the internal standard, including the precursor and product ions for multiple reaction monitoring (MRM) transitions, collision energy, and other source parameters.

- Inject the reconstituted samples onto the LC-MS/MS system.

- Acquire the data for all samples, including calibration standards, QC samples, and unknowns.

4. Data Processing and Quantification:

- Integrate the peak areas for the analyte and the internal standard in each chromatogram.

- Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

- Perform a linear regression analysis on the calibration curve.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Protocol 2: Bioanalytical Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability and reproducibility. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[2][11][15]

Key Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.[16]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on multiple days. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[16]

-

Calibration Curve: The relationship between the instrument response (peak area ratio) and the concentration of the analyte. The curve should be linear over the intended analytical range, with a correlation coefficient (r²) of ≥ 0.99.[15]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[2]

-

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte signal in a pre-extracted spiked sample to that of a post-extracted spiked sample.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte. It is assessed by comparing the analyte signal in a post-extracted spiked sample to the signal of a neat solution of the analyte. The use of a deuterium-labeled internal standard should effectively compensate for matrix effects.[5]

-

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Mandatory Visualizations

Workflow for Pharmacokinetic Analysis using Deuterium-Labeled Standards

Caption: Workflow for a typical pharmacokinetic study utilizing deuterium-labeled internal standards.

Metabolic Flux Analysis using Stable Isotope Tracers

Caption: General workflow for metabolic flux analysis using deuterium-labeled tracers.

Conclusion

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. karger.com [karger.com]

- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard Operating Procedure (SOP) for Bioanalytical Method Validation - eLeaP Quality [quality.eleapsoftware.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SOP's for Bioanalytical Methods Validation [compliancetrain.com]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxyphenylacetic Acid-d4 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Hydroxyphenylacetic acid-d4. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) in research and development settings.[1] The physical characteristics presented are based on data for its non-deuterated counterpart, 4-Hydroxyphenylacetic acid, as they are expected to be nearly identical, with the primary exception of molecular weight.

Physical and Chemical Properties

This compound is the deuterium-labeled form of 4-Hydroxyphenylacetic acid.[1] It typically presents as a solid crystalline powder.[2][3][4] The color can range from white, off-white, or cream to light beige or pale brown.[3][4][5][6][7][8]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4-Hydroxyphenylacetic acid.

| Property | Value | Source(s) |

| Appearance | White to cream or light tan crystalline powder. | [4][5][9] |

| Molecular Formula | C₈H₄D₄O₃ | [1] |

| Molecular Weight | 156.17 g/mol | Calculated |

| Non-Deuterated Mol. Wt. | 152.15 g/mol | [2][3][7][9][10] |

| Melting Point | 148-151 °C | [5][9] |

| 149-153 °C | [7] | |

| 148-150 °C | [3][11] | |

| Boiling Point | ~234.6 °C (rough estimate) | [5][9] |

| Vapor Pressure | 0.007 Pa @ 25 °C | [5][9] |

| pKa | 4.50 ± 0.10 (Predicted) | [5] |

| Purity | ≥98% | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in experimental settings.

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble; Insoluble in cold water, soluble in hot water. | [5][9][10][11] |

| ~10 mg/mL in PBS (pH 7.2) | [2] | |

| Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [5][9][11][12] |

| Soluble in Ether, Ethanol, and Ethyl Acetate. | [5][9] | |

| ~1 mg/mL in Dimethylformamide (DMF). | [2] |

Stock solutions can be prepared by dissolving the compound in an organic solvent of choice, which should be purged with an inert gas.[2] For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended.[2] It is advised not to store aqueous solutions for more than one day.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approx. 148 °C) and then increased slowly at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

Solubility Determination

Objective: To quantify the solubility of the compound in a specific solvent (e.g., PBS pH 7.2).

Methodology (Equilibrium Shake-Flask Method):

-

Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., PBS pH 7.2) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

Identity Confirmation by FTIR

Objective: To confirm the identity of the compound by analyzing its infrared spectrum.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the powder is placed directly onto the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first.

-

Analysis: The resulting spectrum, which shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups (e.g., O-H stretch from the phenol and carboxylic acid, C=O stretch from the carboxylic acid, C=C stretches from the aromatic ring), is compared against a reference spectrum of 4-Hydroxyphenylacetic acid to confirm its identity.

Visualized Workflows and Relationships

Diagrams illustrating key processes and relationships provide a clear visual reference for researchers.

Caption: Workflow for determining compound solubility.

Caption: Use of 4-HPAA in synthesis and its d4-analog in analysis.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of the compound.

-

Handling: Avoid all personal contact, including inhalation of dust.[13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[13][14]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[6][14] Recommended storage is at room temperature or refrigerated (0-8 °C).[5][7] Keep away from incompatible materials such as strong bases, acid anhydrides, acid chlorides, and oxidizing agents.[11][13][14]

-

Stability: The product is considered stable under normal conditions.[13] When stored at -20°C, it is stable for at least four years.[2] Stock solutions in organic solvents should be stored under nitrogen at -20°C or -80°C for optimal stability.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylacetic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]

- 11. 4-Hydroxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]

- 12. glpbio.com [glpbio.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-Hydroxyphenylacetic acid-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and pH. For a compound like 4-Hydroxyphenylacetic acid, which possesses both a hydrophilic hydroxyl group and a more hydrophobic phenyl ring, its solubility can vary significantly across different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4-Hydroxyphenylacetic acid in various organic solvents. This data has been compiled from multiple sources to provide a comprehensive reference.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of 4-Hydroxyphenylacetic acid |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | ≥ 100 mg/mL[3], 55 mg/mL[4] |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble[5][6] |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble[5] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Approximately 1 mg/mL[7] |

| Acetone | C₃H₆O | 58.08 | 56 | More soluble than in water[8] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble[5] |

| Ether | (C₂H₅)₂O | 74.12 | 34.6 | Soluble[5] |

| Water (Cold) | H₂O | 18.02 | 100 | Insoluble[5] |

| Water (Hot) | H₂O | 18.02 | 100 | Soluble[5] |

| Phosphate Buffered Saline (PBS, pH 7.2) | - | - | ~100 | Approximately 10 mg/mL[7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[9] This protocol provides a general guideline for its implementation.

Objective: To determine the saturation solubility of 4-Hydroxyphenylacetic acid-d4 in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Dissolution: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). The mixture is then agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, remove the vial and allow it to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, the sample is typically centrifuged at a high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Role in Nrf2 Signaling Pathway

4-Hydroxyphenylacetic acid is a known metabolite that plays a role in the cellular antioxidant response by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][3] The following diagram illustrates this signaling pathway.

In this pathway, under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. 4-Hydroxyphenylacetic acid can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant response.

This technical guide provides foundational information on the solubility of this compound and its biological relevance. Researchers and scientists are encouraged to use this information as a starting point for their experimental design and to verify solubility under their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-hydroxyphenylacetic acid | Endogenous Metabolite | Nrf2 | TargetMol [targetmol.com]

- 5. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 6. 4-Hydroxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

4-Hydroxyphenylacetic acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Hydroxyphenylacetic acid-d4, a deuterated analog of the naturally occurring phenolic compound 4-Hydroxyphenylacetic acid. This guide is intended for professionals in research and drug development, offering detailed data, experimental protocols, and insights into its biological significance.

Core Compound Data

This compound is a stable isotope-labeled compound valuable as an internal standard in quantitative analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its physical and chemical properties are summarized below.

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 1219803-68-7 | N/A |

| Molecular Formula | C₈D₄H₄O₃ | [1] |

| Molecular Weight | 156.17 g/mol | [1] |

| Parent Compound | 4-Hydroxyphenylacetic acid | |

| Parent CAS Number | 156-38-7 | [2][3] |

| Parent Molecular Weight | 152.15 g/mol | [2][3][4] |

Experimental Protocols

The primary application of this compound is as an internal standard to ensure the accuracy and precision of analytical measurements. Below are representative experimental protocols for its use in LC-MS analysis and for studying its biological activity.

Protocol 1: Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of 4-Hydroxyphenylacetic acid in biological samples like plasma or serum.

1. Preparation of Stock and Working Solutions:

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol or dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated 4-Hydroxyphenylacetic acid in the same manner.

-

Working Solutions: Prepare a series of calibration curve standards and quality control (QC) samples by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water). Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 1 µg/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (plasma, serum, or tissue homogenate), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

-

Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ion transitions for both 4-Hydroxyphenylacetic acid and this compound by infusing the individual standard solutions.

-

4. Data Analysis:

-

Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow for LC-MS/MS Quantification using an Internal Standard

Caption: Workflow for sample preparation and analysis using an internal standard.

Protocol 2: In Vitro Analysis of Nrf2 Pathway Activation

This protocol describes how to assess the ability of 4-Hydroxyphenylacetic acid to activate the Nrf2 signaling pathway in a cell-based assay.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media and conditions.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 4-Hydroxyphenylacetic acid for a specified period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

2. Western Blot Analysis for Nrf2 and HO-1:

-

Protein Extraction: Lyse the cells and prepare nuclear and cytoplasmic extracts to observe Nrf2 translocation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against Nrf2, HO-1 (a downstream target of Nrf2), and a loading control (e.g., Lamin B1 for nuclear extracts, GAPDH for cytoplasmic extracts).

-

Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

3. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow for Nrf2 Activation Assay

Caption: Workflow for assessing Nrf2 pathway activation in vitro.

Signaling Pathway

4-Hydroxyphenylacetic acid has been shown to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to inducers like 4-Hydroxyphenylacetic acid, the conformation of Keap1 is altered, preventing it from targeting Nrf2 for degradation. This allows Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione synthesis.[6][7][8]

The Keap1-Nrf2 Signaling Pathway

Caption: Activation of the Nrf2 pathway by an inducer like 4-HPAA.

References

- 1. 3-Hydroxyphenylacetic Acid-d4 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. 156-38-7|4-Hydroxyphenylacetic Acid|BLD Pharm [bldpharm.com]

- 4. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Assay for 4-Hydroxyphenylacetic Acid in Human Plasma Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxyphenylacetic acid (4-HPAA) in human plasma. 4-HPAA, a key metabolite derived from the gut microbial breakdown of dietary polyphenols, is increasingly recognized for its role in various physiological processes, including antioxidant defense.[1][2] This method utilizes a stable isotope-labeled internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetics and physiological effects of 4-HPAA.

Introduction

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that originates from the metabolism of dietary polyphenols by the gut microbiota.[1][3] Emerging research has highlighted its biological significance, particularly its involvement in antioxidative pathways through the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Furthermore, studies have shown that 4-HPAA may play a role in mitigating conditions such as obesity-driven hepatic steatosis.[2] Given its potential as a biomarker and therapeutic agent, a reliable and sensitive method for its quantification in biological matrices is essential.

LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of small molecules in complex biological fluids.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the determination of 4-HPAA in human plasma, from sample preparation to data acquisition and analysis.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 4-Hydroxyphenylacetic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 4-HPAA by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into a blank matrix to create calibration standards.

-

-

Internal Standard Working Solution (5 µmol/L):

-

Prepare a working solution of the internal standard (4-HPAA-d4) at a concentration of 5 µmol/L by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.[2]

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 5 µmol/L internal standard working solution (4-HPAA-d4) to each tube, excluding double blanks.[2]

-

Vortex the samples for 10 seconds.

-

Add 400 µL of ice-cold methanol to each tube to precipitate proteins.[2]

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[2]

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.[2]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.2% Acetic Acid in Water |

| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 8 minutes, followed by re-equilibration |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4000 V |

| Temperature | 600°C |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions should be optimized for the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Hydroxyphenylacetic acid | 150.9 | 107.0 (Quantifier) | -16 |

| 150.9 | 79.0 (Qualifier) | -24 | |

| This compound (IS) | 154.9 | 111.0 (Quantifier) | -16 |

| 154.9 | 83.0 (Qualifier) | -24 |

Note: The MRM transitions for 4-HPAA are based on published data.[2] The transitions for the d4-labeled internal standard are proposed based on the fragmentation pattern of the unlabeled compound and should be confirmed experimentally.

Data Presentation

The performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations. The following table summarizes typical quantitative performance data for the analysis of 4-HPAA.

| Parameter | Typical Value |

| Linearity Range | 0.05 - 10 µmol/L |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L[6][7] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciex.com [sciex.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Urinary Organic Acids Using 4-Hydroxyphenylacetic acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of urinary organic acids is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders, also known as organic acidurias.[1][2][3][4] These conditions result from the deficient activity of specific enzymes involved in the metabolism of amino acids, carbohydrates, and fatty acids, leading to the accumulation of specific organic acids in bodily fluids.[3][4] Furthermore, urinary organic acid profiles can provide valuable insights into gut microbiota dysbiosis, neurological conditions, and exposure to xenobiotics.[5][6] Accurate and precise quantification of these metabolites is crucial for clinical diagnosis and research.

This application note provides a detailed protocol for the quantification of a panel of urinary organic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[7] While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for organic acid analysis, LC-MS/MS offers significant advantages, including simpler sample preparation ("dilute and shoot"), shorter run times, and no need for derivatization.[7][8]